molecular formula C15H15F3N4OS B12756227 4H-(1,2,4)Triazolo(3,4-c)(1,4)benzothiazine, 1-(4-morpholinylmethyl)-8-(trifluoromethyl)- CAS No. 110216-06-3

4H-(1,2,4)Triazolo(3,4-c)(1,4)benzothiazine, 1-(4-morpholinylmethyl)-8-(trifluoromethyl)-

Cat. No.: B12756227
CAS No.: 110216-06-3
M. Wt: 356.4 g/mol
InChI Key: MGZBGKNYAOOOBI-UHFFFAOYSA-N
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Description

“4H-(1,2,4)Triazolo(3,4-c)(1,4)benzothiazine, 1-(4-morpholinylmethyl)-8-(trifluoromethyl)-” is a complex organic compound that belongs to the class of triazolobenzothiazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a trifluoromethyl group and a morpholinylmethyl substituent adds to the compound’s unique chemical properties and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4H-(1,2,4)Triazolo(3,4-c)(1,4)benzothiazine, 1-(4-morpholinylmethyl)-8-(trifluoromethyl)-” typically involves multi-step organic reactions. The process may start with the formation of the triazole ring, followed by the introduction of the benzothiazine moiety. The morpholinylmethyl and trifluoromethyl groups are then introduced through nucleophilic substitution or other suitable reactions. Common reagents used in these reactions include hydrazine derivatives, thiourea, and trifluoromethylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process. Stringent quality control measures are essential to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

“4H-(1,2,4)Triazolo(3,4-c)(1,4)benzothiazine, 1-(4-morpholinylmethyl)-8-(trifluoromethyl)-” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Oxidizing agents: Hydrogen peroxide, potassium permanganate
  • Reducing agents: Sodium borohydride, lithium aluminum hydride
  • Substitution reagents: Halides, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of “4H-(1,2,4)Triazolo(3,4-c)(1,4)benzothiazine, 1-(4-morpholinylmethyl)-8-(trifluoromethyl)-” involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The trifluoromethyl group, in particular, may enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    4H-(1,2,4)Triazolo(3,4-c)(1,4)benzothiazine derivatives: Compounds with different substituents on the triazole or benzothiazine rings.

    Morpholinylmethyl-substituted compounds: Molecules with a morpholinylmethyl group attached to different core structures.

    Trifluoromethyl-substituted compounds: Compounds with a trifluoromethyl group attached to various aromatic or heterocyclic rings.

Uniqueness

The uniqueness of “4H-(1,2,4)Triazolo(3,4-c)(1,4)benzothiazine, 1-(4-morpholinylmethyl)-8-(trifluoromethyl)-” lies in its combination of structural features. The presence of the triazole and benzothiazine rings, along with the morpholinylmethyl and trifluoromethyl groups, imparts distinct chemical and biological properties. This makes the compound a valuable candidate for further research and development in various scientific fields.

Properties

CAS No.

110216-06-3

Molecular Formula

C15H15F3N4OS

Molecular Weight

356.4 g/mol

IUPAC Name

4-[[8-(trifluoromethyl)-4H-[1,2,4]triazolo[3,4-c][1,4]benzothiazin-1-yl]methyl]morpholine

InChI

InChI=1S/C15H15F3N4OS/c16-15(17,18)10-1-2-12-11(7-10)22-13(19-20-14(22)9-24-12)8-21-3-5-23-6-4-21/h1-2,7H,3-6,8-9H2

InChI Key

MGZBGKNYAOOOBI-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=NN=C3N2C4=C(C=CC(=C4)C(F)(F)F)SC3

Origin of Product

United States

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